molecular formula C20H10Cl2N2O4 B340367 5,6-dichloro-2-{4'-nitro[1,1'-biphenyl]-4-yl}-1H-isoindole-1,3(2H)-dione

5,6-dichloro-2-{4'-nitro[1,1'-biphenyl]-4-yl}-1H-isoindole-1,3(2H)-dione

Katalognummer: B340367
Molekulargewicht: 413.2 g/mol
InChI-Schlüssel: WBAOFPXHZVUGGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-dichloro-2-(4’-nitrobiphenyl-4-yl)-1H-isoindole-1,3(2H)-dione is a synthetic organic compound known for its unique chemical structure and properties

Eigenschaften

Molekularformel

C20H10Cl2N2O4

Molekulargewicht

413.2 g/mol

IUPAC-Name

5,6-dichloro-2-[4-(4-nitrophenyl)phenyl]isoindole-1,3-dione

InChI

InChI=1S/C20H10Cl2N2O4/c21-17-9-15-16(10-18(17)22)20(26)23(19(15)25)13-5-1-11(2-6-13)12-3-7-14(8-4-12)24(27)28/h1-10H

InChI-Schlüssel

WBAOFPXHZVUGGF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl

Kanonische SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-2-(4’-nitrobiphenyl-4-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the nitration of biphenyl derivatives followed by chlorination and cyclization to form the isoindole ring. The reaction conditions often require the use of strong acids, such as sulfuric acid, and chlorinating agents like thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5,6-dichloro-2-(4’-nitrobiphenyl-4-yl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of chlorine atoms can lead to various functionalized isoindole derivatives.

Wissenschaftliche Forschungsanwendungen

5,6-dichloro-2-(4’-nitrobiphenyl-4-yl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5,6-dichloro-2-(4’-nitrobiphenyl-4-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s dichloro and nitro groups contribute to its reactivity, allowing it to interact with enzymes and proteins, potentially inhibiting their function. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5,6-dichloro-2-(4’-aminobiphenyl-4-yl)-1H-isoindole-1,3(2H)-dione
  • 5,6-dichloro-2-(4’-methylbiphenyl-4-yl)-1H-isoindole-1,3(2H)-dione
  • 5,6-dichloro-2-(4’-hydroxybiphenyl-4-yl)-1H-isoindole-1,3(2H)-dione

Uniqueness

5,6-dichloro-2-(4’-nitrobiphenyl-4-yl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of both dichloro and nitro groups, which enhance its reactivity and potential applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific research and industrial purposes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.